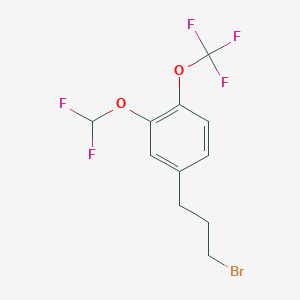

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18833024

Molecular Formula: C11H10BrF5O2

Molecular Weight: 349.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF5O2 |

|---|---|

| Molecular Weight | 349.09 g/mol |

| IUPAC Name | 4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |

| Standard InChI Key | QROLKFDWRGFQKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CCCBr)OC(F)F)OC(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

-

A 3-bromopropyl group (-CHCHCHBr) at position 1, providing a site for nucleophilic substitution reactions.

-

A difluoromethoxy group (-OCFH) at position 3, introducing electronegativity and steric effects.

-

A trifluoromethoxy group (-OCF) at position 4, further enhancing the electron-deficient nature of the aromatic system.

The SMILES notation for the compound is C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCBr, and its InChIKey is SMIXJWWOTANWMJ-UHFFFAOYSA-N, which uniquely identifies its stereochemical configuration.

Electronic and Steric Effects

The trifluoromethoxy and difluoromethoxy groups exert strong electron-withdrawing effects via inductive mechanisms, polarizing the benzene ring and directing electrophilic attacks to specific positions. The bromine atom on the propyl chain serves as a leaving group, enabling reactions such as nucleophilic substitutions or cross-couplings.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 349.09 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Likely low in polar solvents |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multi-step protocols:

-

Functionalization of the benzene ring: Introducing the difluoromethoxy and trifluoromethoxy groups via electrophilic substitution or Ullmann-type coupling reactions.

-

Alkylation: Attaching the 3-bromopropyl chain using Friedel-Crafts alkylation or radical-initiated bromination.

-

Purification: Chromatographic techniques or recrystallization to isolate the final product.

Reaction conditions are optimized for temperature (often 50–120°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., Lewis acids like AlCl).

Challenges in Synthesis

-

Regioselectivity: Ensuring correct positioning of substituents on the benzene ring.

-

Stability of intermediates: Fluorinated groups may decompose under harsh conditions.

-

Yield optimization: Multi-step reactions often result in cumulative yield losses.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes nucleophilic substitution with reagents such as amines, thiols, or alkoxides. For example:

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta or para positions relative to the existing substituents. Nitration or sulfonation reactions require strongly acidic conditions.

| Field | Application Rationale | Source |

|---|---|---|

| Pharmaceuticals | Bioisosteric replacement of hydrogen with fluorine to enhance metabolic stability | |

| Agrochemicals | Fluorine improves pesticidal activity and environmental persistence | |

| Materials Science | Fluorinated coatings for water-repellent surfaces |

Materials Science

The compound’s fluorine content could contribute to:

-

Hydrophobic coatings: For electronic devices or textiles.

-

Liquid crystals: Fluorinated aromatics are used in display technologies.

Future Research Directions

-

Biological screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.

-

Process optimization: Develop one-pot synthesis methods to improve yields.

-

Computational modeling: Predict reactivity using density functional theory (DFT).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume